4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 288851-44-5
VCID: VC21276303
InChI: InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

CAS No.: 288851-44-5

Cat. No.: VC21276303

Molecular Formula: C13H22N2O5

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid - 288851-44-5

Specification

CAS No. 288851-44-5
Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
IUPAC Name 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18)
Standard InChI Key ZLNADSVMXTWJPD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O

Introduction

Chemical Identity and Nomenclature

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is precisely identified through various chemical identification systems. The compound is registered with CAS number 288851-44-5, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C13H22N2O5, indicating the presence of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .

This compound is known by several synonyms in scientific literature and commercial catalogs, providing flexibility in referencing:

Table 1.1: Chemical Identifiers and Synonyms

ParameterInformation
Primary Name4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid
CAS Number288851-44-5
Molecular FormulaC13H22N2O5
MDL NumberMFCD06409184
PubChem CID545895
IUPAC Name4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid
Synonyms1-Boc-4-(3-Carboxy-Propionyl)-Piperazine; 4-[4-(Tert-Butoxycarbonyl)Piperazin-1-Yl]-4-Oxobutanoic Acid; 4-(3-Carboxy-Propionyl)-Piperazine-1-Carboxylic Acid Tert-Butyl Ester; Buttpark 82\11-12

The IUPAC name provides the most systematic description of the molecular structure, while the other synonyms offer alternative conventions for referring to this compound in various research contexts . The standard InChI notation (InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18)) and SMILES representation (CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O) further define its structural characteristics in machine-readable formats .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is essential for its proper handling, storage, and application in research and development settings.

Table 1.2: Physical and Chemical Properties

PropertyValueReference
Molecular Weight286.32 g/mol
Physical StateSolid
Melting Point127-129°C
Boiling Point473.6°C at 760 mmHg
Density1.22 g/cm³
Flash Point240.2°C
SolubilitySoluble in polar organic solvents
Storage Temperature2-8°C

The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen atom and an oxobutanoic acid chain at the other nitrogen. This structural arrangement gives the molecule both basic and acidic sites, contributing to its chemical reactivity. The Boc protecting group is a common feature in organic synthesis, providing temporary protection for the nitrogen atom during multi-step reactions .

The carboxylic acid functional group at the end of the oxobutanoic acid chain contributes to the compound's acidic properties and enables various chemical transformations including esterification, amide formation, and other derivatizations. These reactive sites make the compound particularly useful as an intermediate in the synthesis of more complex molecules, especially those with pharmaceutical relevance.

ParameterClassification/StatementReference
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Storage RecommendationsStore sealed in dry conditions at 2-8°C
Transport InformationNot classified as dangerous goods for transport

When handling this compound, researchers should implement standard laboratory safety protocols, including the use of appropriate personal protective equipment such as gloves, safety glasses, and lab coats. Working in a well-ventilated area or under a fume hood is recommended to minimize inhalation risks. The compound should be stored in tightly sealed containers away from incompatible materials and protected from light and moisture .

Applications and Research Significance

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid has significant applications in various research domains, particularly in organic synthesis and pharmaceutical development.

Synthetic Applications

The compound serves as a valuable building block in the synthesis of more complex molecules due to its bifunctional nature. The presence of both a protected piperazine moiety and a carboxylic acid group allows for selective reactions at either end of the molecule. Some key synthetic applications include:

  • Peptide coupling reactions through the carboxylic acid group

  • Deprotection of the Boc group followed by further functionalization of the piperazine nitrogen

  • Use as an intermediate in the synthesis of pharmaceutical compounds

  • Structure-activity relationship studies in drug discovery programs

Comparative Analysis with Related Compounds

When comparing 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid with structurally similar compounds, some interesting patterns emerge. For instance, the related compound (4-Boc-piperazin-1-yl)-oxo-acetic acid (CAS: 788153-44-6) features a shorter carbon chain between the piperazine and the carboxylic acid group .

Table 1.4: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural Difference
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acidC13H22N2O5286.32 g/molStandard compound with 3-carbon spacer
(4-Boc-piperazin-1-yl)-oxo-acetic acidC11H18N2O5258.27 g/molShorter chain (1-carbon spacer)
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acidC16H22N2O4306.36 g/molContains aromatic ring instead of aliphatic chain

This structural diversity within the family of Boc-protected piperazine derivatives offers chemists a versatile toolkit for designing compounds with specific properties and reactivities .

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